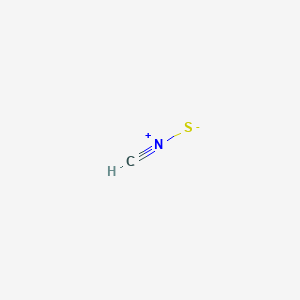
Thiofulminic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thiofulminic acid is a nitrile sulfide, a hydracid and a one-carbon compound. It is a conjugate acid of a thiofulminate. It is a tautomer of an isothis compound.
Scientific Research Applications
Isolation and Spectroscopic Observation
Thiofulminic acid (HCNS) has been isolated and characterized spectroscopically for the first time. This discovery is significant as HCNS is the parent member of the nitrile sulfide family of reactive intermediates and a potential interstellar species. The identification of HCNS was achieved through IR spectroscopy after generating it in cryogenic matrices by UV irradiation of 1,2,5-thiadiazole (Pasinszki, Krebsz, Bazsó, & Tarczay, 2009).
Molecular Polymorphism and Astronomical Investigation
This compound is part of a group whose rotational spectra were observed to understand molecular polymorphism. This study involved high-resolution spectroscopy and also investigated the formation and isomerization pathways of these isomers. Notably, the research extended to an astronomical search for these isomers in a high-mass star-forming region, indicating the relevance of this compound in astrochemistry (McGuire et al., 2016).
Theoretical Computation of Electronic States
The electronic states of this compound were investigated using computational methods. This research is crucial for understanding the chemical properties of HCNS at a molecular level, providing insights into its ionization energies, electron affinity energies, and adiabatic excitation energies (Kong, Zhao, & Zhang, 2013).
Integration in Biological Networks for Biomining
This compound-related studies also extend to the field of biomining. Research on Acidithiobacillus thiooxidans, a biomining species, involves the integration of biological networks to understand gene regulatory organization. This has implications for bioleaching pathways, highlighting the potential use of this compound in industrial biotechnological applications (Cortés et al., 2020).
Terahertz Technology in Biomedicine
While not directly involving this compound, studies on terahertz (THz) technology in biomedicine are relevant to the broader context of scientific research applications. THz spectroscopy and imaging have potential applications in detecting and analyzing various biological materials, which could encompass compounds like this compound (Gong et al., 2019); (Wilmink & Grundt, 2011).
properties
Molecular Formula |
CHNS |
|---|---|
Molecular Weight |
59.09 g/mol |
IUPAC Name |
methylidyne(sulfido)azanium |
InChI |
InChI=1S/CHNS/c1-2-3/h1H |
InChI Key |
KJGUCJCRKUJYAI-UHFFFAOYSA-N |
SMILES |
C#[N+][S-] |
Canonical SMILES |
C#[N+][S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



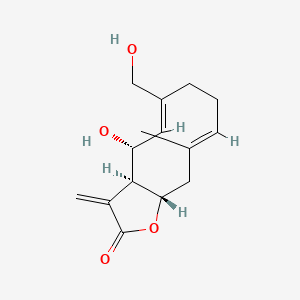
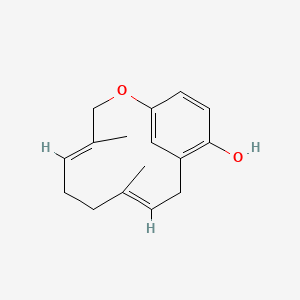
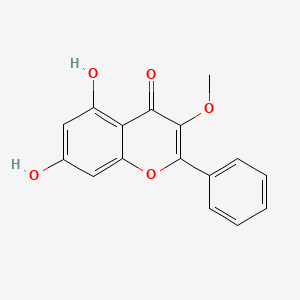

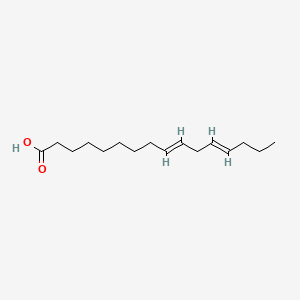
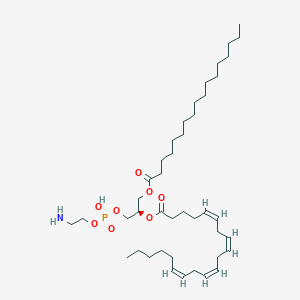
![1,7,7-trimethyl-9-oxo-N-(2-oxolanylmethyl)-8H-furo[3,2-f][1]benzopyran-2-carboxamide](/img/structure/B1231429.png)
![6-Amino-4-(2-ethoxy-4-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1231430.png)
![N-[2-(4-morpholinyl)ethyl]-2-(4-propan-2-yloxyphenyl)-4-quinolinecarboxamide](/img/structure/B1231433.png)
![4-chloro-N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B1231435.png)
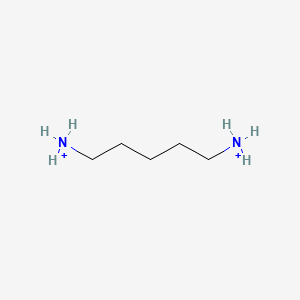
![N-[3-(4-methyl-1-piperazinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1231439.png)
![1-[(1,2-Dimethyl-5-indolyl)methyl]-3-(phenylmethyl)thiourea](/img/structure/B1231441.png)
![3-[Tris(hydroxymethyl)phosphonio]propanoic acid anion](/img/structure/B1231442.png)